4-ethoxy-N-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)-3-methylbenzenesulfonamide - 1049390-36-4

4-ethoxy-N-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)-3-methylbenzenesulfonamide

Catalog Number: EVT-2928320
CAS Number: 1049390-36-4
Molecular Formula: C22H31N3O4S
Molecular Weight: 433.57
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Arylpiperazine derivatives, including 4-ethoxy-N-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)-3-methylbenzenesulfonamide, belong to a class of organic compounds known for their diverse pharmacological activities. [] This specific compound, with its ethoxy and methyl substituents on the benzenesulfonamide ring and a methoxyphenyl group on the piperazine ring, represents a structural variation within this class. While its specific properties remain to be fully elucidated, its structural similarity to other arylpiperazines suggests potential as a ligand for serotonin and/or dopamine receptors, with possible applications in neuropharmacological research. []

Synthesis Analysis

The synthesis of 4-ethoxy-N-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)-3-methylbenzenesulfonamide would likely involve a multi-step process common to the synthesis of similar arylpiperazine derivatives. [] This process could potentially include:

Specific reaction conditions and reagents would need to be optimized for each step to achieve high yields and purity of the target compound. []

Molecular Structure Analysis

The spatial arrangement of these components and the presence of various functional groups (ether, amine, sulfonamide) would significantly influence the compound's physicochemical properties and interactions with biological targets. [, , , , , , , , , , , , , , , , , , , ]

Mechanism of Action

Although the specific mechanism of action for 4-ethoxy-N-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)-3-methylbenzenesulfonamide is unknown, its structural similarity to other arylpiperazine derivatives suggests potential interactions with serotonin and/or dopamine receptors. [] These interactions could involve:

  • Direct binding to the receptor: The compound could bind to the receptor's orthosteric site, competing with endogenous neurotransmitters or mimicking their effects. [, , , , , , , , , , ]
  • Allosteric modulation: The compound could bind to an allosteric site on the receptor, influencing the binding affinity or efficacy of the endogenous neurotransmitter. [, ]

Further research is needed to determine the specific receptors targeted by this compound, its binding affinity, intrinsic activity, and downstream signaling pathways. [, , , , , , , , , , ]

Physical and Chemical Properties Analysis
  • Lipophilicity: The presence of aromatic rings, ether, and alkyl groups suggests moderate lipophilicity, influencing its solubility and membrane permeability. []

Further investigations into these properties are crucial for understanding its behavior in biological systems and designing appropriate experimental protocols. []

Applications
  • Neuropharmacological research: The compound could be used as a tool to study the function of serotonin and/or dopamine receptors in vitro and in vivo. [, , , , , , , , , , , , , , , , , , , ]
  • Development of new therapeutic agents: If the compound exhibits high affinity and selectivity for specific receptor subtypes, it could serve as a lead for the development of novel drugs targeting neuropsychiatric disorders or other conditions involving serotonin and/or dopamine dysregulation. [, , , , , , , , , , , , , , , , , , , ]

N-[2-[4-(2-Methoxyphenyl)piperazin-1-yl]ethyl]-N-(pyridin-2-yl)cyclohexanecarboxamide (WAY-100635)

Compound Description: N-[2-[4-(2-Methoxyphenyl)piperazin-1-yl]ethyl]-N-(pyridin-2-yl)cyclohexanecarboxamide, also known as WAY-100635, is a potent and highly selective 5-HT1A receptor antagonist [ [], [], [], [], [], [], [], [], [], [] ]. It has been widely used in research to investigate the role of 5-HT1A receptors in various physiological processes and neurological disorders [ [], [], [], [], [], [], [], [], [], [] ]. Studies have demonstrated that WAY-100635 can effectively block the effects of 5-HT1A receptor agonists, including 8-hydroxy-2-(di-n-propylamino)tetralin (8-OH-DPAT) [ [], [], [] ]. This compound has been instrumental in elucidating the mechanisms underlying the therapeutic effects of selective serotonin reuptake inhibitors (SSRIs) [ [] ].

Relevance: WAY-100635 shares several key structural features with 4-ethoxy-N-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)-3-methylbenzenesulfonamide. Both compounds possess a piperazine ring substituted with a methoxyphenyl group at the 4-position and an ethyl chain connected to a nitrogen atom [ [], [], [], [], [], [], [], [], [], [] ]. This structural similarity suggests that 4-ethoxy-N-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)-3-methylbenzenesulfonamide might also exhibit affinity for 5-HT1A receptors, although its pharmacological profile may differ due to the presence of the sulfonamide moiety.

N-{2-[4-(2-Methoxyphenyl)piperazin-1-yl]ethyl}-4-nitro-N-(2-pyridyl)benzamide

Compound Description: N-{2-[4-(2-Methoxyphenyl)piperazin-1-yl]ethyl}-4-nitro-N-(2-pyridyl)benzamide is an arylpiperazine benzamido derivative that has been studied as a potential ligand for 5-HT1A receptors [ [] ]. Structural analysis of this compound revealed the presence of a chair conformation in the piperazine ring, and specific dihedral angles between the pyridine ring and the two benzene rings [ [] ].

N-{2-[4-(2-Methoxyphenyl)piperazin-1-yl]ethyl}pyridin-2-amine monohydrate

Compound Description: N-{2-[4-(2-Methoxyphenyl)piperazin-1-yl]ethyl}pyridin-2-amine monohydrate is another arylpiperazine derivative that incorporates a pyridine ring instead of a benzamide moiety [ [] ]. Similar to N-{2-[4-(2-Methoxyphenyl)piperazin-1-yl]ethyl}-4-nitro-N-(2-pyridyl)benzamide, this compound also exhibits a chair conformation in the piperazine ring and a defined dihedral angle between the phenyl and pyridine rings [ [] ]. Crystal structure analysis revealed specific hydrogen bonding interactions involving the water molecule, contributing to the stability of the crystal structure [ [] ].

Relevance: This compound can be considered structurally related to 4-ethoxy-N-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)-3-methylbenzenesulfonamide based on the shared presence of the 2-methoxyphenylpiperazin-1-ylethyl fragment [ [] ]. Despite the lack of a benzamide or sulfonamide group, the common structural elements suggest potential similarities in their binding interactions with certain biological targets.

N-[ω-[4-(2-methoxyphenyl)piperazin-1-yl]-ethyl]pyrid-2(1H)-ones

Compound Description: These derivatives (compounds 1-6 in the paper) contain an ω-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl group linked to differently substituted pyrid-2(1H)-one moieties [ [] ]. Their affinity for 5-HT1A and 5-HT2A receptors was evaluated, revealing that compounds with a 5- or 6-phenylsubstituted pyridone ring had high 5-HT1A receptor affinity [ [] ]. Behavioral functional models indicated that derivative 3 exhibited weak 5-HT1A postsynaptic antagonist activity, while derivative 4 functioned as a weak partial agonist of 5-HT1A receptors, acting as an agonist on presynaptic receptors and an antagonist on postsynaptic receptors [ [] ]. The paper discusses the influence of shortening the aliphatic chain to two methylene groups on the intrinsic activity at 5-HT1A receptor sites [ [] ].

Relevance: These derivatives share a significant structural similarity with 4-ethoxy-N-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)-3-methylbenzenesulfonamide, possessing the core 2-methoxyphenylpiperazin-1-ylethyl motif [ [] ]. The research highlights the impact of modifications to the pyridone ring and chain length on receptor affinity and activity, providing valuable insights into structure-activity relationships within this class of compounds.

3-Amino-5,6,7,8-tetrahydro-2-{4-[4-(quinolin-2-yl)piperazin-1-yl]butyl}quinazolin-4(3H)-one (TZB-30878)

Compound Description: TZB-30878 is a novel compound exhibiting dual effects as a 5-HT1A receptor agonist and a 5-HT3 receptor antagonist [ [] ]. Binding assays demonstrated its selective binding to human 5-HT1A and 5-HT3 receptors with specific Kd values [ [] ]. In vivo studies in rats confirmed its dual effects, showing inhibition of 5-HT-induced bradycardia and production of 5-HT syndrome signs [ [] ]. Evaluation in an IBS-like model in rats revealed TZB-30878's efficacy in normalizing stress-induced defecation, an effect partially antagonized by the 5-HT1A antagonist WAY-100635 [ [] ]. This study supports the concept that combined 5-HT1A agonism and 5-HT3 antagonism could be valuable for treating diarrhea-predominant irritable bowel syndrome (d-IBS) [ [] ].

Relevance: While not directly structurally similar to 4-ethoxy-N-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)-3-methylbenzenesulfonamide, TZB-30878 represents another example of a compound targeting the 5-HT1A receptor [ [] ]. The study highlights the potential therapeutic benefits of modulating 5-HT1A receptor activity and emphasizes the importance of understanding the pharmacological profiles of compounds interacting with this receptor.

N-[4-[4-(2,3-dichlorophenyl)piperazin-1-yl]butyl]-3-methoxybenzamide (19)

Compound Description: This compound is a high-affinity D3 receptor ligand (Ki = 0.48 nM) with high selectivity over D2, D4, 5-HT1A, and α1 receptors [ [] ]. It was identified during a structure-affinity relationship study on N-[4-(4-arylpiperazin-1-yl)butyl]arylcarboxamides aimed at developing potent and selective dopamine D3 receptor ligands [ [] ]. The compound is a derivative of PB12 (N-[2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide) (1), initially reported as a potent and selective dopamine D4 receptor ligand [ [] ]. Modifications included changes to the aromatic ring linked to the piperazine and chain elongation, which improved D3 receptor affinity and decreased D4 affinity [ [] ].

Relevance: Though not directly structurally analogous to 4-ethoxy-N-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)-3-methylbenzenesulfonamide, this compound highlights the impact of structural modifications on receptor selectivity and affinity within a related class of arylpiperazine benzamides [ [] ]. The study showcases how strategic changes can shift a compound's preference from one receptor subtype to another, emphasizing the importance of fine-tuning structural features for achieving desired pharmacological profiles.

4-(2'-methoxyphenyl)-1-[2'-[N-(2''-pyridyl)-p-iodobenzamido]ethyl]piperazine (p-MPPI)

Compound Description: p-MPPI is an arylpiperazine benzamido derivative with a Kd of 0.36 nM for 5-HT1A receptors [ [] ]. Designed as a potential ligand for in vivo imaging of 5-HT1A receptors with SPECT, p-MPPI faced limitations due to rapid in vivo metabolism, potentially caused by breakdown of the amide bond [ [] ]. To address this issue, cyclized amide analogs were synthesized and evaluated [ [] ].

Relevance: This compound is similar to 4-ethoxy-N-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)-3-methylbenzenesulfonamide as both contain a 2-methoxyphenylpiperazine unit connected to an ethyl chain and a substituted benzamide [ [] ]. The key difference lies in the presence of a sulfonamide group in 4-ethoxy-N-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)-3-methylbenzenesulfonamide and iodine on the benzamide ring of p-MPPI. The instability of the amide bond in p-MPPI highlights a potential concern regarding the metabolic stability of similar compounds, including 4-ethoxy-N-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)-3-methylbenzenesulfonamide.

Isoindol-1-one Analogues of p-MPPI

Compound Description: This series of compounds were synthesized as cyclized amide analogs of p-MPPI with the goal of improving in vivo stability for potential use as SPECT imaging agents for 5-HT1A receptors [ [] ]. These analogs displayed high in vitro binding affinity for 5-HT1A receptors, particularly 2-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}-6-nitro-3-phenyl-2,3-dihydroisoindol-1-one (Ki = 0.05 nM), 3-hydroxy-6-iodo-2-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}-3-phenyl-2,3-dihydroisoindol-1-one (Ki = 0.65 nM), and 6-iodo-2-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}-3-phenyl-2, 3-dihydroisoindol-1-one (Ki = 0.07 nM) [ [] ]. They showed slower metabolism in human liver microsomal and cytosolic preparations compared to p-MPPI [ [] ].

Relevance: These compounds, developed as more stable alternatives to p-MPPI, retain the core 2-methoxyphenylpiperazin-1-ylethyl motif seen in 4-ethoxy-N-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)-3-methylbenzenesulfonamide [ [] ]. The cyclization strategy used to enhance stability in these analogs could potentially be relevant for designing more stable versions of 4-ethoxy-N-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)-3-methylbenzenesulfonamide.

(S)-N-{2-[1-(3-Ethoxy-4-methoxyphenyl)-2-methanesulfonylethyl]-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl}acetamide (Apremilast, APR)

Compound Description: Apremilast is an anti-inflammatory drug used in the treatment of psoriasis and psoriatic arthritis [ [], [], [] ]. Structurally, it possesses a unique π-philic pocket that can accommodate various small molecules, including dichloromethane, ethyl acetate, acetonitrile, toluene, benzene, and pyridine, leading to the formation of different solvatomorphs [ [] ]. The drug exhibits a strong preference for interactions with aromatic species [ [] ].

4-(3-(2-(4-substitued piperazin-1-yl)ethyl)ureido)benzenesulfonamides

Compound Description: This series of benzenesulfonamide derivatives acts as effective carbonic anhydrase (CA, EC 4.2.1.1) inhibitors, showing low nanomolar inhibitory action against human CA II [ [] ].

Relevance: These compounds share a key structural feature with 4-ethoxy-N-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)-3-methylbenzenesulfonamide: the presence of a piperazine ring connected to a sulfonamide moiety through an ethyl linker [ [] ]. This structural similarity suggests that 4-ethoxy-N-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)-3-methylbenzenesulfonamide might also possess inhibitory activity against carbonic anhydrase isoforms, although further investigation is needed to confirm this possibility.

2-(4-substitued piperazin-1-yl)-N-(4-sulfamoylphenyl)acetamide Derivatives

Compound Description: These benzenesulfonamide derivatives exhibit low nanomolar inhibitory activity against human CA II and CA VII, isoforms involved in epileptogenesis [ [] ]. They were evaluated for their anticonvulsant activity and displayed effective seizure protection in mice and rats [ [] ]. Notably, some derivatives showed a long duration of action in time course anticonvulsant studies and were found to be nontoxic in subacute toxicity studies [ [] ].

(S)-3-(3,4-difluorophenyl)-N-(1-(6-(4-(pyridin-2-yl)piperazin-1-yl)pyrazin-2-yl)ethyl)propanamide (B-973B)

Compound Description: B-973B, characterized as an allosteric activating positive allosteric modulator (ago-PAM), binds to an allosteric site in the extracellular domain of α7 nicotinic acetylcholine receptors and activates the ion channel in the absence of an orthosteric agonist [ [] ]. It displays reduced inward rectification and decreased calcium-dependent reversal potential shifts compared to currents activated by acetylcholine alone, indicating reduced calcium permeability [ [] ].

Relevance: While structurally distinct from 4-ethoxy-N-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)-3-methylbenzenesulfonamide, B-973B exemplifies the diverse pharmacological activities attainable within piperazine-containing compounds [ [] ]. Its ability to allosterically modulate α7 nicotinic acetylcholine receptors highlights the potential of targeting allosteric sites for developing novel therapeutics.

1,1-diethyl-4-(naphthalene-2-yl)piperazin-1-ium (2NDEP)

Compound Description: 2NDEP is a weak partial agonist of α7 nicotinic acetylcholine receptors that exhibited favorable docking and binding energies at the putative allosteric activation site in the extracellular domain of the receptor [ [] ]. It was hypothesized that 2NDEP could couple with PAMs through this allosteric site [ [] ]. Studies with the α7 mutant C190A, which is not activated by orthosteric agonists but is activated by GAT107, showed that 2NDEP acts as an allosteric agonist of α7C190A when coapplied with the PAM PNU-120596 [ [] ]. This allosteric activity was abolished by coapplication with the allosteric activation site-selective antagonist 2,3,5,6MP-TQS [ [] ].

Relevance: While lacking structural resemblance to 4-ethoxy-N-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)-3-methylbenzenesulfonamide, 2NDEP demonstrates the potential for allosteric modulation of α7 nicotinic acetylcholine receptors [ [] ]. Its ability to function as an allosteric agonist in conjunction with PAMs emphasizes the complexity of receptor pharmacology and the potential for developing novel therapeutic strategies based on allosteric modulation.

Properties

CAS Number

1049390-36-4

Product Name

4-ethoxy-N-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)-3-methylbenzenesulfonamide

IUPAC Name

4-ethoxy-N-[2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]-3-methylbenzenesulfonamide

Molecular Formula

C22H31N3O4S

Molecular Weight

433.57

InChI

InChI=1S/C22H31N3O4S/c1-4-29-22-10-9-21(17-18(22)2)30(26,27)23-11-12-24-13-15-25(16-14-24)19-5-7-20(28-3)8-6-19/h5-10,17,23H,4,11-16H2,1-3H3

InChI Key

OHCZORJLBBSSGQ-UHFFFAOYSA-N

SMILES

CCOC1=C(C=C(C=C1)S(=O)(=O)NCCN2CCN(CC2)C3=CC=C(C=C3)OC)C

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.